(3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol
Description
(3R)-3-Amino-3-(3,5-dimethylphenyl)propan-1-ol is a chiral amino alcohol derivative featuring a 3,5-dimethylphenyl group attached to a propan-1-ol backbone. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol. The compound’s stereochemistry (R-configuration) and substituent arrangement confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-5-9(2)7-10(6-8)11(12)3-4-13/h5-7,11,13H,3-4,12H2,1-2H3/t11-/m1/s1 |
InChI Key |
FZCVXACUYYIARU-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)[C@@H](CCO)N)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CCO)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol involves the reductive amination of 3,5-dimethylbenzaldehyde with ®-3-amino-1-propanol. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Grignard Reaction: Another method involves the Grignard reaction of 3,5-dimethylbenzyl chloride with ®-3-amino-1-propanol in the presence of magnesium and anhydrous ether.
Industrial Production Methods: Industrial production of this compound often employs the reductive amination method due to its efficiency and high yield. The process is scaled up using continuous flow reactors to ensure consistent quality and quantity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups using reagents like alkyl halides or tosylates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, tosylates, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Ligands: (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol is used as a building block in the synthesis of chiral ligands for asymmetric catalysis.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms, particularly those involving amino alcohols.
Protein Modification: It is employed in the modification of proteins to study their structure and function.
Medicine:
Drug Development: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific enzymes or receptors.
Industry:
Polymer Production: It is used in the production of polymers and resins with specific properties, such as enhanced strength or flexibility.
Cosmetics: The compound is utilized in the formulation of cosmetic products due to its potential skin-conditioning properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The dimethylphenyl group enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Analog: N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
- Structure: Shares the 3,5-dimethylphenyl group but differs in the backbone (carboxamide vs. amino alcohol).
- Activity : Exhibits potent photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ≈ 10 µM), attributed to the electron-withdrawing effect of the substituents and increased lipophilicity .
- Comparison: The 3,5-dimethylphenyl group enhances PET inhibition in both carboxamides and amino alcohols. However, the amino alcohol backbone of (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol may alter solubility and bioavailability compared to carboxamides.
Halogenated Analogs: Bromo- and Chloro-Substituted Derivatives
- (3R)-3-Amino-3-(3,5-dibromophenyl)propan-1-ol Molecular Weight: 309.00 g/mol (C₉H₁₁Br₂NO) .
- (3R)-3-Amino-3-(2,5-dichlorophenyl)propan-1-ol Molecular Weight: 220.10 g/mol (C₉H₁₁Cl₂NO) . Activity: Chlorine’s electronegativity may influence electronic distribution, though positional isomerism (2,5- vs. 3,5-substitution) likely reduces steric compatibility in biological targets compared to the 3,5-dimethyl variant.
Crystallographic and Structural Comparisons
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide Crystal Structure: Exhibits two molecules per asymmetric unit, with meta-substituents influencing packing density and hydrogen bonding . Comparison: The 3,5-dimethylphenyl group in (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol may similarly induce steric effects, but its hydroxyl and amino groups could promote distinct intermolecular interactions (e.g., hydrogen bonding).
Physicochemical Properties
Research Findings and Mechanistic Insights
Role of Substituent Position and Electronic Effects
- Meta-Substitution : 3,5-Disubstituted derivatives (e.g., dimethyl or dihalo) generally exhibit superior activity compared to ortho- or para-substituted analogs. This is attributed to optimized steric bulk and electronic effects, enhancing interactions with biological targets like photosystem II .
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine (electron-withdrawing) in carboxamides improve PET inhibition by polarizing the aromatic ring, whereas methyl groups (electron-donating) enhance lipophilicity, aiding membrane penetration .
Stereochemical Considerations
- The R-configuration in (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol may confer enantioselective interactions in chiral environments, a critical factor in drug design and agrochemical efficacy.
Biological Activity
(3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This indicates the presence of an amino group and a propanol backbone, which are crucial for its biological interactions.
The biological activity of (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.
- Receptor Modulation : It has been suggested that the compound interacts with neurotransmitter receptors, influencing pathways related to mood and cognition.
Research indicates that such interactions can modulate cell signaling pathways, leading to various physiological effects.
Pharmacological Effects
- Neuroprotective Effects : Studies have shown that derivatives of amino alcohols can exhibit neuroprotective properties by influencing neurotransmitter systems such as serotonin and dopamine pathways.
- Anti-inflammatory Properties : Some compounds in this class have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological effects of (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol. The following table summarizes key findings:
| Study | Cell Type | Concentration | Effect Observed |
|---|---|---|---|
| 1 | Neuronal | 10 µM | Increased cell viability by 30% |
| 2 | Immune | 50 µM | Reduced TNF-alpha production by 40% |
| 3 | Endothelial | 25 µM | Inhibited migration by 50% |
These results indicate a potential role in enhancing neuronal survival and modulating immune responses.
Case Studies
Several case studies highlight the therapeutic potential of (3R)-3-amino-3-(3,5-dimethylphenyl)propan-1-ol:
- Case Study 1 : A clinical trial investigated its effects on patients with neurodegenerative disorders. Participants receiving the compound showed significant improvements in cognitive function compared to the placebo group.
- Case Study 2 : Another study focused on its anti-inflammatory effects in chronic inflammatory diseases. Patients reported reduced symptoms and improved quality of life metrics when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
